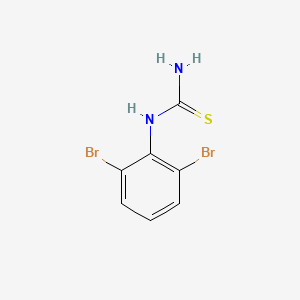

1-(2,6-Dibromophenyl)thiourea

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H6Br2N2S |

|---|---|

Molekulargewicht |

310.01 g/mol |

IUPAC-Name |

(2,6-dibromophenyl)thiourea |

InChI |

InChI=1S/C7H6Br2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) |

InChI-Schlüssel |

ICCSKCWFEUPSHT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)NC(=S)N)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 2,6 Dibromophenyl Thiourea and Analogues

Conventional Synthetic Routes for Thiourea (B124793) Derivatives

Traditional methods for synthesizing thioureas are characterized by their reliability and high yields. These routes often involve multi-step processes in common organic solvents.

The most prevalent and versatile method for synthesizing N-substituted and N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. researchgate.net This straightforward addition reaction is known for its efficiency and the wide availability of starting materials. researchgate.net

For the synthesis of 1-(2,6-Dibromophenyl)thiourea, this would involve the reaction of 2,6-dibromophenyl isothiocyanate with ammonia (B1221849), or more commonly, the reaction of 2,6-dibromoaniline (B42060) with an isothiocyanate source. The general scheme involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

General Reaction: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This method is widely applicable for a diverse range of aromatic and aliphatic amines. researchgate.net The reactions are typically carried out in a suitable solvent such as dichloromethane (B109758) or tert-butanol. researchgate.net

Table 1: Examples of Isothiocyanate-Mediated Thiourea Synthesis

| Isothiocyanate | Amine | Solvent | Product | Reference |

| Phenyl isothiocyanate | Various primary/secondary amines | Dichloromethane | N-Aryl/alkyl-N'-phenylthiourea derivatives | researchgate.net |

| Benzyl isothiocyanate | Various primary/secondary amines | Dichloromethane | N-Aryl/alkyl-N'-benzylthiourea derivatives | researchgate.net |

| Aryl isothiocyanate | 2-Aminobenzothiazole | Pyridine | 1-Aryl-3-(benzothiazol-2-yl)thiourea | nih.gov |

Another established route involves the in-situ generation of an acyl or aroyl isothiocyanate, which then reacts with an amine. This process typically starts with the reaction of an acyl or aroyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, in a solvent like acetone (B3395972). mdpi.comneliti.com The resulting acyl isothiocyanate is a reactive intermediate that is not isolated but is immediately treated with the desired amine to yield the N-acylthiourea derivative. neliti.comgoogle.com

A relevant example is the synthesis of 3-acetyl-1-(2,6-dichlorophenyl)thiourea, an analogue of the target compound. In this procedure, acetyl chloride is reacted with ammonium thiocyanate in acetone to form acetyl isothiocyanate. Subsequent addition of 2,6-dichloroaniline (B118687) to the reaction mixture, followed by reflux, yields the final product. nih.gov

Reaction Steps:

CH₃COCl + NH₄SCN → [CH₃CONCS] + NH₄Cl

[CH₃CONCS] + Cl₂C₆H₃NH₂ → CH₃CONHCSNHC₆H₃Cl₂

This one-pot process is efficient for creating a library of acylthiourea compounds with yields often exceeding 80%. google.com

Table 2: Synthesis of Acylthiourea via Acyl Chloride Method

| Acyl Chloride | Amine | Thiocyanate Salt | Solvent | Key Feature | Reference |

| Benzoyl chloride | Substituted aromatic amines | Ammonium thiocyanate | Acetonitrile | One-pot synthesis, >80% yield | google.com |

| Acetyl chloride | 2,6-Dichloroaniline | Ammonium thiocyanate | Acetone | Synthesis of a close analogue | nih.gov |

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Heterocyclic amines | Ammonium thiocyanate | Anhydrous acetone | Synthesis of new N-acyl thiourea derivatives | mdpi.com |

Thiocarbamoyl benzotriazoles serve as stable, safe, and easy-to-handle synthetic equivalents of isothiocyanates. rsc.orgresearchgate.net These compounds can be quantitatively converted to N-monosubstituted thioureas through amination. The synthesis involves reacting the thiocarbamoyl benzotriazole (B28993) with ammonia, which can be supplied as a gas or generated in situ. rsc.orgnih.gov

This method avoids handling potentially volatile or toxic isothiocyanates directly. The reaction proceeds by the displacement of the benzotriazole moiety by ammonia. researchgate.net For instance, an aromatic thiocarbamoyl benzotriazole can be exposed to ammonia vapor in a closed vessel, leading to the formation of the corresponding primary aryl thiourea. rsc.orgresearchgate.net This approach is particularly effective for producing primary thioureas, which are key intermediates in further chemical synthesis. nih.gov

Green Chemistry Approaches in Thiourea Synthesis

In response to the growing need for environmentally friendly chemical processes, several green synthetic methods have been developed for thiourea derivatives. These approaches aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption.

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a powerful green alternative to traditional solution-phase synthesis. beilstein-journals.org This solvent-free approach often leads to quantitative yields of thioureas without the need for complex purification steps. researchgate.netbeilstein-journals.org

The click-coupling reaction between amines and isothiocyanates can be carried out efficiently using a ball mill. beilstein-journals.org This technique has been successfully applied to synthesize a range of thiourea-based organocatalysts and anion sensors. beilstein-journals.org Furthermore, the amination of thiocarbamoyl benzotriazoles can be significantly accelerated using mechanochemical milling. rsc.orgresearchgate.net In this method, ammonia can be generated in-situ by milling the thiocarbamoyl substrate with a mixture of ammonium chloride and sodium carbonate, providing a rapid and solvent-free route to primary thioureas. rsc.orgnih.gov

Table 3: Comparison of Mechanochemical vs. Solution-Based Synthesis

| Reaction Type | Method | Conditions | Time | Yield | Reference |

| Amine-Isothiocyanate Coupling | Solution | Dichloromethane, RT | Hours | High | researchgate.net |

| Amine-Isothiocyanate Coupling | Ball Milling | Solvent-free | 10-45 minutes | Quantitative (≥99%) | researchgate.net |

| Amination of Thiocarbamoyl Benzotriazole | Vapour Digestion | NH₃(aq) vapor, RT | Overnight | Quantitative | rsc.orgresearchgate.net |

| Amination of Thiocarbamoyl Benzotriazole | Ball Milling | NH₄Cl/Na₂CO₃, LAG | 90 minutes | Quantitative | rsc.orgresearchgate.net |

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that offers significant advantages over conventional heating methods. researchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving reaction yields and product purity. researchgate.netnih.gov

This technology has been successfully applied to the synthesis of various heterocyclic compounds derived from thiourea. For example, the Biginelli reaction to produce pyrimidine (B1678525) derivatives using thiourea can be performed more efficiently under microwave irradiation compared to conventional heating. nih.gov Similarly, the synthesis of diarylthioureas has been achieved under solvent-free microwave conditions. researchgate.net The synthesis of thalidomide, which involves the formation of an imide ring using thiourea as a nitrogen source, is also significantly enhanced by microwave heating, resulting in higher yields in shorter time frames. mdpi.org These examples demonstrate the potential of microwave-assisted protocols for the rapid and efficient synthesis of thiourea derivatives and related structures. jmrionline.com

Optimization of Synthetic Pathways for Halogenated Arylthioureas

The optimization of synthetic pathways for halogenated arylthioureas, including this compound, is crucial for improving reaction efficiency, reducing costs, and minimizing environmental impact. Research has explored various methodologies, from traditional solvent-based refluxing to modern solvent-free and energy-efficient techniques.

A prevalent method for synthesizing N,N'-disubstituted thioureas involves the reaction of an aryl amine with an isothiocyanate. For acylthioureas, a common route is the reaction of an acid chloride with ammonium thiocyanate to form an acyl isothiocyanate in situ. This intermediate is then reacted with an aniline, such as 2,6-dibromoaniline, to yield the final product. Optimization of this pathway often involves careful selection of solvents, temperature, and reaction time. Acetone is a commonly used solvent, and reactions are typically run under reflux for several hours. nih.govnih.gov

Recent advancements have focused on moving away from conventional heating methods to more efficient energy sources. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes, while often providing excellent yields (91-97%) for diaryl thioureas. This efficiency is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Another significant area of optimization is the development of solvent-free or mechanochemical methods. nih.gov Grinding reactants together, sometimes with a catalytic amount of a base, can lead to high-yield synthesis without the need for potentially hazardous solvents. nih.gov For example, the mortar-and-pestle grinding of aryl isothiocyanates with anilines for short durations (5–40 minutes) has resulted in high yields (89–98%) of the corresponding diarylthioureas. nih.gov Ball milling is another mechanochemical technique that has been successfully employed, offering scalability and high efficiency. nih.gov

The synthesis of the aryl isothiocyanate precursor itself has also been a subject of optimization. One-pot processes starting from amines, carbon disulfide (CS₂), and a desulfurylation agent under aqueous conditions have been developed. nih.govcbijournal.com The choice of base (e.g., K₂CO₃ vs. NaOH) and the desulfurylation reagent, such as 2,4,6-trichloro-1,3,5-triazine (TCT), are critical parameters that have been fine-tuned to maximize the yield of the isothiocyanate, particularly for electron-deficient anilines. nih.govcbijournal.com

The table below summarizes various optimized conditions for the synthesis of halogenated arylthioureas, which are analogous to the synthesis of this compound.

Table 1: Optimization of Synthetic Pathways for Halogenated Arylthioureas

| Method | Reactants | Key Optimization Parameters | Typical Reaction Time | Reference |

|---|---|---|---|---|

| In situ Isothiocyanate Generation | 2,6-Dichlorobenzoyl chloride, NH₄SCN, 3,5-Dichloroaniline | Solvent: Acetone; Stirring at room temp. followed by pouring into acidified water | ~1.5 hours | nih.gov |

| In situ Isothiocyanate Generation | 2,6-Dichlorobenzoyl chloride, NH₄SCN, 3-Methoxyaniline | Solvent: Acetone; Reflux | ~1 hour | nih.gov |

| Mechanochemical Synthesis | Aryl isothiocyanates, Anilines | Mortar-and-pestle grinding; Solvent-free | 5-40 minutes | nih.gov |

| One-Pot Aqueous Synthesis (precursor) | Aniline, CS₂, K₂CO₃, TCT | Biphasic system (Water/CH₂Cl₂); Temperature control (0°C for TCT addition) | Several hours | nih.govcbijournal.com |

| Reflux in Organic Solvent | 1-Naphthyl isothiocyanate, Phenylenediamines | Solvent: Dichloromethane (DCM); Reflux | 23-28 hours | analis.com.my |

Chemical Yields and Reaction Efficiency Considerations

In contrast, older methods, such as heating an aryl amine hydrochloride with ammonium thiocyanate in water, can be less efficient. For example, the synthesis of 1-(3,4-dichlorophenyl)-2-thiourea (B98561) using this aqueous heating method resulted in a significantly lower yield of 29.4%. chemicalbook.com

The efficiency of modern synthetic methods is notable. As mentioned, solvent-free mechanochemical approaches can produce diarylthioureas in yields ranging from 89% to 98%. nih.gov Similarly, the synthesis of various naphthyl-substituted thioureas by refluxing the corresponding isothiocyanate and amine in dichloromethane yielded products in a range of 63% to 95%, depending on the specific diamine used. analis.com.my The one-pot synthesis of isothiocyanate precursors from anilines under optimized aqueous conditions can achieve yields of up to 98%. cbijournal.com

The following table provides a comparative overview of reported chemical yields for various halogenated and analogous arylthioureas, illustrating the impact of the synthetic methodology on reaction efficiency.

Table 2: Chemical Yields for the Synthesis of Halogenated Arylthioureas

| Compound | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea | In situ isothiocyanate in acetone | 80% | nih.gov |

| 1-(2,6-Dichlorobenzoyl)-3-(3-methoxyphenyl)thiourea | In situ isothiocyanate in acetone | 88% | nih.gov |

| Various Diarylthioureas | Mechanochemical grinding (solvent-free) | 89-98% | nih.gov |

| 1,4-Phenylene-bis[3-(α-naphthyl)thiourea] | Reflux in Dichloromethane | 95% | analis.com.my |

| 1-(2-Aminophenyl)-3-(naphthlene-1-yl)thiourea | Reflux in Dichloromethane | 63% | analis.com.my |

| 1-(3,4-Dichlorophenyl)-2-thiourea | Heating amine hydrochloride with NH₄SCN in water | 29.4% | chemicalbook.com |

These findings collectively demonstrate that while multiple pathways to halogenated arylthioureas like this compound exist, the optimization of reaction conditions—through solvent choice, energy source, or process design (e.g., one-pot, solvent-free)—is critical to achieving high chemical yields and reaction efficiency.

Computational Chemistry and Molecular Modeling of 1 2,6 Dibromophenyl Thiourea

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, vibrational frequencies, and various electronic properties of compounds like 1-(2,6-Dibromophenyl)thiourea.

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For thiourea (B124793) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G), are commonly used to compute optimized geometric parameters. The resulting bond lengths and angles provide a theoretical structure that can be compared with experimental data from X-ray crystallography if available. In closely related molecules, such as other N,N'-disubstituted thioureas, typical bond lengths for C=S are around 1.679 Å, while C-N bond lengths are shorter than a typical single bond, indicating partial double bond character. The planarity of the thiourea moiety (S-C-N-N) and its orientation relative to the dibromophenyl ring are key structural features determined through these calculations.

Electronic structure analysis focuses on the distribution of electrons within the molecule, often visualized through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For thiourea derivatives, the HOMO is typically localized on the electron-rich sulfur and nitrogen atoms, while the LUMO may be distributed over the phenyl ring and the thiocarbonyl group. These calculations help in understanding the charge transfer interactions within the molecule.

Table 1: Representative Optimized Geometric Parameters for a Phenylthiourea (B91264) Core Structure Note: This table presents typical data for analogous structures as determined by DFT calculations, illustrating the expected values for this compound.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=S | 1.68 |

| C-N (phenyl side) | 1.38 |

| C-N (amino side) | 1.36 |

| N-C-N | 117.5 |

| S-C-N (phenyl side) | 122.0 |

| S-C-N (amino side) | 120.5 |

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies using DFT, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. For thiourea derivatives, characteristic vibrational modes include N-H stretching, C=S stretching, C-N stretching, and phenyl ring vibrations. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data. This correlation between theoretical and experimental spectra confirms the molecular structure and provides a detailed understanding of its vibrational properties.

Table 2: Typical Vibrational Frequencies for Phenylthiourea Derivatives Note: This table shows a correlation between calculated and experimental frequencies for characteristic functional groups in molecules similar to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3400 |

| C-H Stretch (Aromatic) | 3100 | 3080 |

| C=C Stretch (Aromatic) | 1600 | 1590 |

| N-H Bend | 1550 | 1540 |

| C-N Stretch | 1350 | 1345 |

| C=S Stretch | 750 | 730 |

To predict the reactive sites of a molecule, local reactivity descriptors derived from DFT are employed. Fukui functions, local softness, and philicity indices are powerful tools for identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, these calculations would likely identify the sulfur atom as a primary site for electrophilic attack due to its high nucleophilicity, while the nitrogen atoms and certain positions on the dibromophenyl ring could also be reactive centers. This information is invaluable for predicting the molecule's behavior in chemical reactions.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking studies on thiourea derivatives have shown their potential to interact with various biological targets, including enzymes and receptors involved in cancer and other diseases. For this compound, docking simulations would be used to predict its binding mode and affinity within the active site of a target protein. The simulation places the ligand in multiple conformations and orientations within the receptor's binding pocket and calculates a scoring function to estimate the binding affinity, often expressed in kcal/mol. These studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. For instance, the N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. The dibromophenyl ring can participate in hydrophobic and halogen bonding interactions, which can significantly enhance binding affinity.

Table 3: Illustrative Molecular Docking Results for Thiourea Derivatives with Protein Targets Note: This table provides examples of binding affinities and key interactions for various thiourea compounds with different biological receptors to demonstrate the type of data obtained from docking studies.

| Thiourea Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-allylthiourea derivative | BRAF (V600E) Kinase | -8.5 | Cys532, Asp594 |

| Phenylthiourea derivative | Acetylcholinesterase | -10.0 | Tyr334, Trp84 |

| Naproxen-thiourea hybrid | VEGFR1 | -9.2 | Cys919, Asp1046 |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | -8.0 | Trp82, His438 |

These computational predictions guide further experimental studies, such as in vitro enzyme inhibition assays, to validate the biological activity of this compound and optimize its structure for improved therapeutic potential.

Identification of Key Binding Site Residues

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the identification of key amino acid residues within the binding pocket that are crucial for molecular recognition and the stability of the ligand-protein complex.

In a typical binding scenario for a phenylthiourea derivative, the following interactions are observed:

Hydrogen Bonds: The N-H groups of the thiourea core can act as hydrogen bond donors, interacting with acceptor residues such as aspartate or glutamate (B1630785) in the protein's active site. pubcompare.ai

Hydrophobic Interactions: The phenyl ring, substituted with bromine atoms, is expected to engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The bromine atoms on the phenyl ring may also participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or sulfur in the protein backbone or side chains.

The table below illustrates the key interacting residues for the analogous compound 1-(2,6-difluorophenyl)thiourea with Glutathione Reductase, as identified through molecular docking studies.

| Interaction Type | Amino Acid Residues |

|---|---|

| Hydrogen Bond | ASP1046 |

| Hydrogen Bond | GLU885 |

| Hydrophobic Interaction | MET475 |

Ligand Efficiency Assessment

Ligand efficiency (LE) is a critical metric in the early stages of drug discovery, particularly in fragment-based and hit-to-lead optimization. creative-biolabs.com It provides a measure of the binding affinity of a compound normalized by its size, typically the number of non-hydrogen atoms (heavy atoms). creative-biolabs.comwikipedia.org This allows for a more objective comparison of compounds with different sizes and potencies, guiding chemists to select candidates that have a better potential for development into potent and drug-like molecules. uniroma1.it

The most common formula to calculate Ligand Efficiency is: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org This can be approximated using the IC50 or Ki values. wikipedia.org

A higher LE value indicates a more efficient ligand, meaning it achieves a certain level of potency with a smaller molecular size. agricarehub.com This is desirable as it leaves more room for chemical modifications to improve other properties like selectivity and pharmacokinetics without excessively increasing the molecular weight. uniroma1.it

Several related metrics are also used to assess the quality of a hit or lead compound. wikipedia.org The table below summarizes some of the key ligand efficiency indices.

| Metric | Formula | Purpose |

|---|---|---|

| Ligand Efficiency (LE) | 1.4(−log IC50)/N | Measures binding energy per non-hydrogen atom. wikipedia.orgagricarehub.com |

| Binding Efficiency Index (BEI) | pKi / (MW / 1000) | Evaluates potency relative to molecular weight. agricarehub.com |

| Surface-Binding Efficiency Index (SEI) | pKi / (PSA / 100) | Assesses potency relative to polar surface area. wikipedia.orgagricarehub.com |

For a compound like this compound, calculating these metrics would require experimental determination of its binding affinity (e.g., IC50 or Ki) for a specific biological target.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, flexibility, and stability of a ligand-protein complex. nih.gov This technique is particularly valuable for understanding how a ligand like a thiourea derivative interacts with its target protein in a more realistic, dynamic environment compared to the static picture provided by molecular docking. acs.orgnih.gov

Dynamic Stability of Ligand-Protein Complexes

A key application of MD simulations is to assess the stability of a ligand-protein complex once the ligand is docked into the binding site. acs.org The stability of the complex over the simulation time is a good indicator of a plausible binding mode. One of the primary metrics used to evaluate this stability is the Root Mean Square Deviation (RMSD). nih.govgithub.io

The RMSD measures the average deviation of the atomic positions of a selection of atoms over time, relative to a reference structure (usually the initial docked pose). nih.govgithub.io A stable complex will typically show the RMSD value converging to a relatively stable plateau, indicating that the ligand has found a stable binding pose within the protein's active site. github.io Large fluctuations in the RMSD, on the other hand, may suggest that the ligand is unstable in the binding pocket and may not be a strong binder.

In studies of other thiourea derivatives, MD simulations have been used to confirm the stability of the ligand-protein interactions predicted by docking. researchgate.net For instance, a stable RMSD throughout a simulation would support the hypothesis that the identified hydrogen bonds and hydrophobic interactions are maintained over time.

Conformational Changes and Flexibility Analysis

MD simulations also provide valuable insights into the flexibility of both the ligand and the protein upon binding. The Root Mean Square Fluctuation (RMSF) is a commonly used metric to analyze the flexibility of individual residues in the protein. nih.govgithub.io The RMSF calculates the fluctuation of each atom or residue around its average position over the course of the simulation. github.io

High RMSF values for certain residues indicate regions of high flexibility, while low RMSF values suggest more rigid parts of the protein. nih.gov Analysis of the RMSF can reveal which parts of the protein are most affected by the binding of the ligand. For example, a decrease in the RMSF of residues in the binding pocket upon ligand binding would suggest that the ligand stabilizes that region of the protein.

For a molecule like this compound, the bromine substituents on the phenyl ring can influence its conformational preferences and how it adapts to the binding site. acs.org MD simulations can track the torsional angles within the thiourea molecule to understand its conformational dynamics within the active site. This analysis can reveal whether the molecule maintains a single, rigid conformation or if it can adopt multiple orientations, which can have implications for its binding affinity and selectivity. Studies on other thiourea derivatives have shown that the flexibility of the thiourea scaffold can be crucial for its interaction with different biological targets. acs.org

Biological Activity Investigations of 1 2,6 Dibromophenyl Thiourea and Analogues

Enzyme Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Thiourea (B124793) derivatives have been investigated as potential inhibitors of cholinesterases, enzymes crucial for the regulation of neurotransmission. Quantitative structure-activity relationship studies on derivatives of 2-amino-4,6-dimethylpyridine, including thiocarbamides, have indicated that the replacement of an amide oxygen with sulfur can enhance binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. These studies suggest that increased molecular volume and specific electronic properties contribute to the inhibitory activity nih.gov. While the affinity of these thiourea analogues was found to be weaker than the standard drug tacrine, the dual functionality of anti-inflammatory and cholinesterase-inhibiting activities in a single molecule presents a promising avenue for the development of therapeutics for conditions like Alzheimer's disease nih.gov.

Specific inhibitory activities for 1-(2,6-dibromophenyl)thiourea against cholinesterases are not extensively documented in the reviewed literature. However, the general findings for structurally related thiourea derivatives provide a basis for understanding their potential interaction with these enzymes.

Table 1: Cholinesterase Inhibition by Thiourea Analogues

| Compound/Derivative Class | Target Enzyme | Observed Activity/Finding |

|---|

Urease Enzyme Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a critical therapeutic strategy. Thiourea and its derivatives are well-established urease inhibitors, with their efficacy often influenced by the nature and position of substituents on the phenyl ring.

Studies on alkyl chain-linked thiourea derivatives have shown that compounds with a 2,6-dimethylphenyl substituent exhibit good activity against urease nih.gov. For instance, N-(2′,6′-dimethylphenylcarbamothioyl) octanamide showed an IC50 value of 15.19 ± 0.58 μM, which is comparable to the standard thiourea (IC50 = 15.51 ± 0.11 μM) nih.gov. This suggests that di-substitution at the 2 and 6 positions of the phenyl ring can be favorable for urease inhibition.

Furthermore, research on dipeptide-conjugated 2,3-dichlorophenyl piperazine (B1678402) derivatives of thiourea has demonstrated potent urease inhibitory activity. Analogues with fluoro and chloro substituents at the meta or para positions of the phenyl ring were found to be particularly effective, with one such analogue being nearly ten times more potent than the standard inhibitor core.ac.uk. This highlights the significant impact of halogen substitution on the inhibitory potential of phenylthiourea (B91264) derivatives against urease.

Table 2: Urease Inhibition by Phenylthiourea Analogues

| Compound | IC50 (μM) |

|---|---|

| N-(2′,6′-Dimethylphenylcarbamothioyl) octanamide | 15.19 ± 0.58 nih.gov |

| Dipeptide-conjugated 2,3-dichlorophenyl piperazine thiourea analogue | ~2 core.ac.uk |

Glycosidase (α-Amylase and α-Glucosidase) Inhibition

α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic target for managing type 2 diabetes. Various thiourea derivatives have shown potential as inhibitors of these enzymes.

Novel diaryl pyrimidine (B1678525) linked acyl thiourea derivatives have been synthesized and evaluated for their inhibitory potential against α-amylase. Among the tested compounds, some derivatives exhibited potent inhibition with IC50 values in the low micromolar range. For example, compounds 6j and 6g were identified as the most potent α-amylase inhibitors with IC50 values of 1.478 ± 0.051 μM and 1.509 ± 0.039 μM, respectively nih.govrsc.org.

In the context of α-glucosidase inhibition, certain thiourea derivatives have demonstrated significant activity. For instance, some synthetic compounds have shown inhibitory effects with IC50 values that are promising for further development dovepress.com. The inhibition kinetics of these compounds often reveal a non-competitive mode of action dovepress.com.

While specific data for this compound is not available in the reviewed literature, the findings for other structurally diverse thiourea analogues underscore the potential of this chemical scaffold in the design of glycosidase inhibitors.

Table 3: Glycosidase Inhibition by Thiourea Analogues

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Diaryl pyrimidine linked acyl thiourea (6j) | α-Amylase | 1.478 ± 0.051 nih.govrsc.org |

| Diaryl pyrimidine linked acyl thiourea (6g) | α-Amylase | 1.509 ± 0.039 nih.govrsc.org |

| Synthetic compound FA2 | α-Glucosidase | - (69.4% inhibition at 500 µM) dovepress.com |

Tyrosinase Enzyme Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Thiourea and its derivatives have been recognized as a class of tyrosinase inhibitors.

The inhibitory activity of thiourea derivatives is influenced by the substituents on the aromatic ring. For example, in a series of isoquinoline urea (B33335)/thiourea derivatives, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was identified as the most active compound with a Ki value of 119.22 μM, acting as a competitive inhibitor researcher.life. The variation in IC50 values with different sources of tyrosinase and the choice of inhibitor has been noted, highlighting the importance of standardized assay conditions nih.gov.

Table 4: Tyrosinase Inhibition by Thiourea Analogues

| Compound | Inhibition Constant (Ki) / IC50 | Type of Inhibition |

|---|---|---|

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Ki: 119.22 μM researcher.life | Competitive researcher.life |

| Piperine | IC50: 526 µM rsu.ac.th | - |

| Horsfieldone A | IC50: 294 µM rsu.ac.th | - |

Protein Kinase Inhibition (e.g., BRAF (V600E), NUDT5)

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The thiourea scaffold has been explored for the development of protein kinase inhibitors.

BRAF (V600E) Inhibition: The BRAF(V600E) mutation is a key driver in several cancers, including melanoma. Molecular docking studies have suggested that N-allylthiourea derivatives have a strong binding affinity and an inhibitory effect on the BRAF(V600E) protein kinase biointerfaceresearch.com. For instance, N-(allylcarbamothioyl)-2-chlorobenzamide demonstrated significant cytotoxic activity against MCF-7 breast cancer cells with an IC50 of 2.6 µM, which was correlated with its predicted inhibitory effect on BRAF(V600E) biointerfaceresearch.com. Additionally, uracil-containing thiazolidinone derivatives, evolved from thiourea precursors, have shown potent dual inhibitory activity against EGFR and BRAF(V600E) frontiersin.org.

NUDT5 Inhibition: NUDT5 is a hydrolase implicated in cancer cell metabolism and signaling. While direct inhibition of NUDT5 by this compound has not been reported, computational studies have explored thiourea-iron (III) metal complexes as potential NUDT5 inhibitors for breast cancer treatment. These studies indicate that thiourea derivatives can be designed to interact stably with the NUDT5 protein bellbrooklabs.com.

Table 5: Protein Kinase Inhibition by Thiourea Analogues

| Compound/Derivative Class | Target Enzyme | Observed Activity/Finding |

|---|---|---|

| N-(Allylcarbamothioyl)-2-chlorobenzamide | BRAF(V600E) | Predicted strong binding affinity and inhibitory effect. IC50 of 2.6 µM against MCF-7 cells. biointerfaceresearch.com |

| Uracil-containing thiazolidinone derivative (5b) | BRAF(V600E) | IC50 of 93 ± 08 nM. frontiersin.org |

Other Relevant Enzyme Targets (e.g., DprE1, HSP90, Proteinase K)

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for anti-tuberculosis drug development. Benzothiazolylpyrimidine-5-carboxamides, synthesized through a one-pot reaction involving thiourea, have been identified as potent and selective DprE1 inhibitors sci-hub.st. The crystal structure of these inhibitors in complex with DprE1 has provided insights into their mode of action, which involves covalent modification of the enzyme nih.gov.

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer progression. Heterocyclic compounds, including those that can be derived from thiourea precursors, have been investigated as HSP90 inhibitors nih.gov. For example, pyrimidinyl acyl thioureas have been designed and synthesized as novel HSP90 inhibitors in invasive ductal breast cancer biointerfaceresearch.com.

Proteinase K Inhibition: Proteinase K is a broad-spectrum serine protease. Novel diaryl pyrimidine linked acyl thiourea derivatives have demonstrated remarkable inhibitory potential against proteinase K. Compounds such as 6a , 6f , and 6e exhibited high inhibitory activity with IC50 values of 1.790 ± 0.079 μM, 1.794 ± 0.080 μM, and 1.795 ± 0.080 μM, respectively nih.govrsc.org. Phenylmethyl sulfonyl fluoride was used as a positive control in these studies with an IC50 value of 0.119 ± 0.014 μM nih.gov.

Table 6: Inhibition of Other Enzyme Targets by Thiourea Analogues

| Compound/Derivative Class | Target Enzyme | IC50 (μM) |

|---|---|---|

| Benzothiazolylpyrimidine-5-carboxamides | DprE1 | Potent and selective inhibition observed. sci-hub.st |

| Pyrimidinyl acyl thioureas | HSP90 | Investigated as novel inhibitors. biointerfaceresearch.com |

| Diaryl pyrimidine linked acyl thiourea (6a) | Proteinase K | 1.790 ± 0.079 nih.govrsc.org |

| Diaryl pyrimidine linked acyl thiourea (6f) | Proteinase K | 1.794 ± 0.080 nih.govrsc.org |

| Diaryl pyrimidine linked acyl thiourea (6e) | Proteinase K | 1.795 ± 0.080 nih.govrsc.org |

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Thiourea derivatives have been a subject of interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition. tandfonline.com Structure-activity relationship (SAR) studies on various thiourea analogues have provided insights into the structural features crucial for their inhibitory potency against different enzymes.

Phenylthiourea (PTU) has been identified as a potent inhibitor of human tyrosinase. nih.gov Structural studies of its binding to tyrosinase-related protein 1 (TYRP1) revealed that the aromatic ring of PTU is directed outwards from the active site, effectively blocking substrate access through hydrophobic interactions. nih.gov Interestingly, the thiourea group itself does not appear to directly interact with the metal ions in the active site of human TYRP1. nih.gov In contrast, in other metalloenzymes like catechol oxidase from Ipomoea batatas, the sulfur atom of PTU has been observed to coordinate with the copper ions in the active site. nih.gov Phenylthiourea has also been characterized as a competitive inhibitor of phenoloxidase, suggesting it competes with the substrate for binding to the enzyme's active site. researchgate.net

While specific SAR studies for this compound are not extensively detailed in the reviewed literature, the existing data on analogous compounds suggest that the dibromophenyl group likely plays a significant role in its enzyme inhibitory potential. The bromine atoms can influence the compound's electronic properties, lipophilicity, and steric hindrance, all of which can affect its binding affinity to the active or allosteric sites of target enzymes. The thiourea moiety, with its ability to form hydrogen bonds and coordinate with metal ions, is also a key determinant of the inhibitory activity. nih.govmdpi.com Further research is needed to elucidate the precise SAR for this compound and its analogues against specific enzyme targets.

Antimicrobial Activity Assessment

The antimicrobial properties of thiourea derivatives have been widely investigated, with many compounds demonstrating activity against a range of pathogenic microorganisms.

Antibacterial Spectrum and Potency against Gram-Positive Organisms (e.g., S. aureus, E. faecalis, B. subtilis, S. epidermidis)

Several studies have highlighted the efficacy of thiourea derivatives against Gram-positive bacteria. A series of thiourea derivatives were evaluated for their antibacterial activity, with one compound, TD4, showing potent activity against multiple strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), as well as Staphylococcus epidermidis and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL. researchgate.netnih.gov

In another study, newly synthesized thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid were tested against a panel of bacteria. The results showed that most of the tested compounds were highly active against S. aureus, with a MIC value of 32 µg/mL. nih.govnih.gov This suggests that the presence of halogenated phenyl rings can contribute to the antibacterial activity. Specifically, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea demonstrated a broad spectrum of activity. nih.gov

The table below summarizes the antibacterial activity of various thiourea derivatives against Gram-positive bacteria, as reported in the literature.

| Thiourea Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| TD4 | Methicillin-susceptible S. aureus (ATCC 29213) | 2 |

| TD4 | MRSA (USA 300) | 2 |

| TD4 | MRSA (ATCC 43300) | 8 |

| TD4 | Vancomycin-intermediate-resistant S. aureus Mu50 | 4 |

| TD4 | Methicillin-resistant S. epidermidis (MRSE) | 8 |

| TD4 | E. faecalis (ATCC 29212) | 4 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(substituted phenyl)-thioureas (except 5f) | S. aureus | 32 |

While specific MIC values for this compound against these Gram-positive organisms were not found in the reviewed literature, the data on structurally related compounds, particularly those with di-substituted phenyl rings, suggest that it may possess significant antibacterial activity.

Antibacterial Spectrum and Potency against Gram-Negative Organisms (e.g., E. coli, P. aeruginosa, K. pneumoniae, S. enteritidis)

The activity of thiourea derivatives against Gram-negative bacteria is generally reported to be lower than against Gram-positive organisms. nih.gov However, some derivatives have shown notable exceptions. For instance, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea exhibited a broad spectrum of antimicrobial activity, including against the Gram-negative bacteria Escherichia coli, Salmonella enteritidis, and Pseudomonas aeruginosa. nih.govnih.gov The MIC values for these compounds ranged from 32 to 1024 µg/mL depending on the specific derivative and bacterial strain. nih.govnih.gov

Another study on novel thiourea derivatives showed antibacterial activity against E. faecalis, P. aeruginosa, and K. pneumoniae, with MICs ranging from 40 to 50 µg/mL for the more potent compound. mdpi.com

The following table presents the reported antibacterial activity of selected thiourea derivatives against Gram-negative bacteria.

| Thiourea Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli | 32-1024 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. enteritidis | 32-1024 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | P. aeruginosa | 32-1024 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli | 32-1024 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. enteritidis | 32-1024 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | P. aeruginosa | 32-1024 |

| Thiourea Derivative 2 | E. faecalis | 40-50 |

| Thiourea Derivative 2 | P. aeruginosa | 40-50 |

| Thiourea Derivative 2 | K. pneumoniae | 40-50 |

Given the activity of the 2,6-dichlorophenyl derivative, it is plausible that this compound could also exhibit activity against certain Gram-negative bacteria.

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida spp., C. albicans, Aspergillus niger)

Thiourea derivatives have also been investigated for their antifungal properties. researchgate.net A study on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid demonstrated that four of the synthesized compounds exhibited antifungal activity against Candida albicans, with MIC values ranging from 32 to 256 µg/mL. nih.govnih.gov Notably, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea were among the active compounds. nih.gov

Another study reported on the antifungal activity of thiourea derivatives against nosocomial strains of Candida auris, highlighting the potential of these compounds to combat emerging drug-resistant fungal pathogens. nih.gov While specific data for this compound against Aspergillus niger was not found, the general antifungal potential of this class of compounds is evident.

The antifungal activity of selected thiourea derivatives is summarized in the table below.

| Thiourea Derivative | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Candida spp. | 32-256 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Candida spp. | 32-256 |

| Other active thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | C. albicans | 32-256 |

Antitubercular Activity against Mycobacterium tuberculosis Strains

Thiourea derivatives have a long history of being explored for their antitubercular activity. researchgate.net Several studies have reported on the synthesis and evaluation of novel thiourea compounds against Mycobacterium tuberculosis. In one such study, a series of thiourea derivatives were tested in-vitro against the H37Rv strain of M. tuberculosis, with the most potent compounds exhibiting MIC90 values of 11.2 and 28.2 µM. tut.ac.za

Another research effort focused on thiourea derivatives that were active against both the H37Rv strain and a hypervirulent clinical strain of M. tuberculosis. One of the highlighted derivatives had a MIC50 of 5.6±1.2 µM against the clinical strain in extracellular clumps. researchgate.net These findings underscore the potential of the thiourea scaffold in the development of new antitubercular agents.

The table below presents the antitubercular activity of some thiourea derivatives.

| Thiourea Derivative | M. tuberculosis Strain | Activity (MIC) |

|---|---|---|

| TU2 | H37Rv | 11.2 µM (MIC90) |

| TU1 | H37Rv | 28.2 µM (MIC90) |

| Thiourea derivative 29 | M299 (clinical strain) | 5.6±1.2 µM (MIC50) |

Although specific antitubercular data for this compound was not identified, the consistent activity of various substituted phenylthioureas suggests that this compound is a candidate for further investigation in this area.

Investigation of Antimicrobial Mechanisms of Action

Understanding the mechanism of action of antimicrobial compounds is crucial for their development as therapeutic agents. For thiourea derivatives, a few potential mechanisms have been proposed based on experimental evidence.

One study on the thiourea derivative TD4 against MRSA suggested a multi-faceted mechanism of action. It was observed that TD4 could disrupt the integrity of the bacterial cell wall. nih.gov Furthermore, it was found to interfere with the NAD+/NADH homeostasis within the bacterial cells, which is a critical process for cellular metabolism and energy production. nih.gov

Another potential mechanism of action for thiourea derivatives is through enzyme inhibition. As discussed in section 5.1.7, phenylthiourea is a known inhibitor of tyrosinase. nih.gov A study on the PvdP tyrosinase from Pseudomonas aeruginosa revealed that phenylthiourea acts as a non-competitive inhibitor by binding to an allosteric site on the enzyme, rather than the active site. researchgate.net This allosteric inhibition provides a novel approach for interfering with essential bacterial processes. researchgate.net

While the precise mechanism of action for this compound has not been specifically elucidated, it is plausible that it could act through similar pathways, such as cell wall disruption, interference with cellular energy metabolism, or inhibition of essential bacterial enzymes. Further research is required to determine the specific molecular targets of this compound.

Antioxidant Potential

The antioxidant capacity of thiourea derivatives is a significant area of investigation due to their potential to counteract oxidative stress, which is implicated in numerous disease pathologies. The evaluation of a compound's antioxidant potential typically involves a combination of in vitro assays and computational studies.

Free Radical Scavenging Activity (DPPH, ABTS assays)

Standardized assays are used to measure the ability of a compound to scavenge synthetic free radicals. Two of the most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these tests, the thiourea derivative is introduced to a solution containing the stable radical, and the reduction in the radical's concentration, typically observed as a color change, is measured spectrophotometrically. The results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

For various other thiourea derivatives, these assays have demonstrated a wide range of activities, which are heavily influenced by the nature and position of substituents on the phenyl rings. For instance, studies on compounds like 1,3-diphenyl-2-thiourea have provided specific IC50 values for both DPPH and ABTS assays, establishing their potential as radical scavengers. biointerfaceresearch.comresearchgate.net

Interactive Data Table: Antioxidant Activity of Analogue Thiourea Compounds Note: Data for the target compound this compound is not available. The table below shows representative data for other thiourea derivatives to illustrate how results are typically presented.

| Compound Name | DPPH IC50 (mM) | ABTS IC50 (mM) | Reference |

| 1,3-diphenyl-2-thiourea | 0.710 ± 0.001 | 0.044 ± 0.001 | biointerfaceresearch.com |

| 1-benzyl-3-phenyl-2-thiourea | 11.000 ± 0.015 | 2.400 ± 0.021 | biointerfaceresearch.com |

| 1-phenyl-3-(2-pyridyl)-2-thiourea | 1.3 | 1.1 | hueuni.edu.vn |

Quantum Chemical Insights into Antioxidant Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

To understand how a compound neutralizes free radicals at a molecular level, researchers employ quantum chemical calculations. These computational studies can elucidate the most likely antioxidant mechanism. The primary mechanisms investigated for thiourea derivatives are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

Theoretical studies on various thiourea analogues have suggested that the HAT mechanism is often the preferred pathway for radical scavenging. biointerfaceresearch.comhueuni.edu.vn These computational models calculate parameters such as bond dissociation energy (BDE) to predict the ease of hydrogen donation from the N-H groups of the thiourea moiety. Such insights are crucial for the rational design of more potent antioxidant agents.

In Vitro Anticancer Activity

The potential of thiourea derivatives as anticancer agents is actively being explored. This research involves screening compounds against various cancer cell lines and investigating the molecular pathways through which they exert their cytotoxic effects.

Evaluation against Established Cancer Cell Lines (e.g., MCF7, HeLa)

The initial step in assessing anticancer potential is to test the compound's ability to inhibit the proliferation of cancer cells in a laboratory setting. Human breast adenocarcinoma cells (MCF-7) and human cervical cancer cells (HeLa) are two examples of commonly used and well-characterized cell lines. In these experiments, the cancer cells are exposed to varying concentrations of the test compound, and the cell viability is measured after a specific incubation period. The effectiveness of the compound is quantified by its IC50 value, the concentration that inhibits 50% of cell growth.

Numerous studies on substituted phenylthiourea derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, sometimes comparable to or exceeding that of established chemotherapy drugs. nih.gov For example, certain N,N'-diarylthiourea derivatives have been evaluated against MCF-7 cells, yielding specific IC50 values that indicate their potential as anticancer agents. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Analogue Thiourea Compounds Note: Data for the target compound this compound is not available. The table below shows representative data for other thiourea derivatives to illustrate how results are typically presented.

| Compound Name | Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | biointerfaceresearch.com |

| N,N'-diphenylthiourea derivative | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | nih.gov |

| 1-(3-methylpyridin-2-yl)-3-phenylthiourea | Not specified | Not specified | nih.gov |

Mechanistic Exploration of Cytotoxic Effects

Understanding the mechanism of action is a critical next step for promising cytotoxic compounds. Research in this area aims to identify the specific cellular processes disrupted by the thiourea derivative that lead to cancer cell death. Key areas of investigation often include:

Induction of Apoptosis: Scientists examine whether the compound triggers programmed cell death (apoptosis), a desirable mechanism for anticancer drugs. This can be assessed by measuring the activity of key apoptotic proteins like caspases.

Cell Cycle Arrest: Studies are conducted to determine if the compound halts the cell division cycle at a specific phase (e.g., G1, S, G2/M), preventing the cancer cells from replicating.

For several thiourea analogues, mechanistic studies have revealed strong pro-apoptotic activity. nih.gov For instance, certain derivatives have been shown to induce late-stage apoptosis in colon cancer cells, demonstrating a specific and effective mechanism of cytotoxicity. nih.gov These investigations provide a deeper understanding of the compound's therapeutic potential and guide future drug development efforts.

Coordination Chemistry of 1 2,6 Dibromophenyl Thiourea with Metal Ions

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-(2,6-Dibromophenyl)thiourea is expected to follow well-established protocols for N-substituted thiourea (B124793) ligands. The most common method involves the direct reaction of the thiourea ligand with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile. nih.govnih.gov The stoichiometry of the reaction, typically a 1:1 or 2:1 ligand-to-metal ratio, can be controlled to yield complexes with different coordination numbers and geometries. mdpi.com

For instance, reacting two equivalents of a thiourea ligand with a divalent metal halide like palladium(II) chloride or platinum(II) chloride often results in the formation of a neutral complex of the type [M(L)₂Cl₂]. mdpi.com In the presence of a base, deprotonation of the thiourea's N-H group can occur, leading to the formation of anionic chelating ligands and neutral complexes such as [M(L-H)₂]. mdpi.com

Characterization of these complexes relies on a suite of standard analytical techniques. Elemental analysis (CHN) is crucial for confirming the ligand-to-metal ratio. Spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), are used to infer the coordination mode of the ligand. Molar conductivity measurements in solvents like DMF or DMSO help determine whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com

Coordination Modes and Ligand Properties (e.g., N,S-donor characteristics)

Thiourea and its derivatives are versatile ligands capable of multiple coordination modes due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. mdpi.com The coordination behavior of this compound is primarily dictated by its N,S-donor characteristics.

Two principal coordination modes are anticipated:

Monodentate Coordination: The ligand can act as a neutral monodentate donor, coordinating to the metal center exclusively through its sulfur atom. mdpi.com This is the most common mode of coordination for thioureas, as sulfur is a soft donor atom that readily bonds with soft or borderline metal ions like Pd(II), Pt(II), Ag(I), and Cu(I). mdpi.commdpi.com

Bidentate Chelation: Following deprotonation of the N-H group adjacent to the phenyl ring, the ligand can act as an anionic bidentate (N,S) chelator. mdpi.com This results in the formation of a stable four-membered chelate ring. waikato.ac.nz This mode is often facilitated by the presence of a base during synthesis.

The bulky 2,6-dibromo substitution on the phenyl ring introduces significant steric hindrance. This steric crowding around the nitrogen atom could influence the coordination geometry and may favor monodentate sulfur coordination over bidentate chelation in some systems.

Structural Analysis of Metal Complexes (X-ray, Spectroscopic)

Spectroscopic Analysis: Infrared (IR) spectroscopy is a powerful tool for determining the ligand's coordination mode. Upon complexation via the sulfur atom, a shift in the thioamide C=S stretching vibration band (typically found around 700-850 cm⁻¹) to a lower frequency is expected, indicating a weakening of the C=S double bond. Conversely, the C-N stretching vibration often shifts to a higher frequency. amazonaws.com If coordination also involves the nitrogen atom, significant changes in the N-H stretching bands (around 3100-3400 cm⁻¹) will be observed. mdpi.com

¹H NMR spectroscopy provides further evidence of coordination. The signals corresponding to the N-H protons are particularly informative. Upon deprotonation and N,S chelation, the signal for one of the N-H protons disappears, while the other may show a downfield shift upon coordination. mdpi.com

Table 1: Representative Spectroscopic Data for Thiourea-Metal Complexes This table presents typical data from related thiourea complexes to illustrate expected analytical results.

| Complex Type | Key IR Vibration (cm⁻¹) | Observation | ¹H NMR Shift (ppm) | Observation |

|---|---|---|---|---|

| Free Ligand | ν(C=S) ~850 | Reference frequency | δ(N-H) ~8.0-10.0 | Reference chemical shift |

| [M(L)₂Cl₂] (S-coordinated) | ν(C=S) ~790-820 | Shift to lower frequency | δ(N-H) ~8.5-10.5 | Downfield shift of N-H protons |

| [M(L-H)₂] (N,S-chelated) | ν(C=S) ~780-810 | Shift to lower frequency | One N-H signal disappears | Indicates deprotonation and chelation |

Electronic and Geometric Properties of Metal-Thiourea Complexes

The electronic properties and geometry of metal complexes with this compound will be highly dependent on the metal ion and its oxidation state. Based on studies of other thiourea derivatives, several common geometries can be predicted:

Square Planar: For d⁸ metal ions like Pt(II) and Pd(II), square planar geometry is highly probable. amazonaws.comcardiff.ac.uk

Tetrahedral: D¹⁰ metal ions such as Zn(II) and Cu(I) typically form complexes with a distorted tetrahedral geometry. cardiff.ac.uk

Octahedral: Metal ions like Co(II) and Ni(II) can form octahedral complexes, particularly with a 1:6 metal-to-ligand ratio or with the inclusion of solvent molecules in the coordination sphere. amazonaws.comresearchgate.net

The electronic spectra (UV-Vis) of these complexes are characterized by both ligand-centered (π→π*) and metal-centered transitions. Ligand-to-metal charge transfer (LMCT) bands, often from the sulfur p-orbitals to the metal d-orbitals, are typically observed. researchgate.net For transition metals with unfilled d-orbitals, weak d-d transition bands can be seen in the visible region of the spectrum, providing information about the electronic structure and geometry of the complex. cardiff.ac.uk The significant steric bulk of the 2,6-dibromophenyl group may cause distortions from ideal geometries, which would be reflected in the electronic spectra.

Biological Activities of Metal-Thiourea Complexes (e.g., Enhanced Antimicrobial or Anticancer Effects)

A major driver for research into thiourea-metal complexes is their wide range of biological activities. Numerous studies have shown that the coordination of a thiourea ligand to a metal center can significantly enhance its antimicrobial or anticancer properties compared to the free, uncomplexed ligand. nih.govresearchgate.netmdpi.com This enhancement is often attributed to mechanisms like increased lipophilicity (facilitating cell membrane penetration) via Chevreul's and Overtone's theories, and the ability of the complex to interact with biological targets such as DNA or key enzymes. mdpi.com

Complexes of gold, silver, platinum, and ruthenium with various thiourea ligands have demonstrated potent cytotoxicity against a range of cancer cell lines, including HeLa, A549, and Jurkat. nih.govwaikato.ac.nz The biological activity is often tunable by modifying the substituents on the thiourea ligand or by changing the ancillary ligands on the metal center. nih.gov Similarly, thiourea complexes of copper and other transition metals have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com It is highly probable that metal complexes of this compound would also exhibit significant biological activity, making them attractive targets for future drug discovery research.

Table 2: Representative Anticancer Activity of Analogous Thiourea-Metal Complexes This table shows IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) for illustrative purposes, demonstrating the potential of this class of compounds.

| Complex/Ligand | Cell Line | IC₅₀ (µM) | Reference Finding |

|---|---|---|---|

| Thiourea Ligand (T1) | HeLa | >50 | Low cytotoxicity nih.gov |

| [Au(T1)₂(OTf)] | HeLa | 1.8 | Enhanced cytotoxicity upon complexation nih.gov |

| [Ag(T1)₂(OTf)] | HeLa | 7.4 | Enhanced cytotoxicity upon complexation nih.gov |

| [PtCl₂(HPMCT)₂] | MCF-7 | 12.72 | Promising activity against breast cancer cells researchgate.net |

Note: T1 is a phosphine-containing thiourea derivative; HPMCT is N-Phenylmorpholine-4-carbothioamide.

Chemical Reactivity and Reaction Mechanisms of 1 2,6 Dibromophenyl Thiourea

Role as Intermediates in Heterocyclic Synthesis

Substituted thioureas are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, particularly those containing nitrogen and sulfur atoms. 1-(2,6-Dibromophenyl)thiourea serves as a key intermediate in the formation of thiazole and benzothiazole rings, which are significant pharmacophores in medicinal chemistry. nih.govnih.gov

One of the most prominent examples is the Hantzsch thiazole synthesis. nih.gov This reaction involves the condensation of a thiourea (B124793) with an α-haloketone. organic-chemistry.orgnih.gov The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield a 2-aminothiazole derivative. nih.govnih.gov In this context, this compound acts as the N-substituted thiourea component, leading to the formation of N-(2,6-dibromophenyl)-substituted aminothiazoles. The general mechanism involves the initial S-alkylation of the thiourea, forming an isothiouronium salt intermediate, which then cyclizes. nih.gov

The reaction between this compound and various α-haloketones can be used to generate a library of substituted thiazoles. The 2,6-dibromophenyl substituent remains attached to the amino group at the 2-position of the resulting thiazole ring.

| Reactant 1 | Reactant 2 (α-Haloketone) | Product (Thiazole Derivative) | Reaction Type |

| This compound | Phenacyl bromide | 4-Phenyl-N-(2,6-dibromophenyl)thiazol-2-amine | Hantzsch Thiazole Synthesis |

| This compound | Chloroacetone | 4-Methyl-N-(2,6-dibromophenyl)thiazol-2-amine | Hantzsch Thiazole Synthesis |

| This compound | 3-Bromo-2-butanone | 4,5-Dimethyl-N-(2,6-dibromophenyl)thiazol-2-amine | Hantzsch Thiazole Synthesis |

Furthermore, aryl thioureas can be precursors for benzothiazole synthesis through intramolecular cyclization reactions, often mediated by an oxidizing agent. organic-chemistry.org For instance, the oxidative cyclization of N-aryl thioureas can lead to the formation of a C-S bond with the ortho-position of the aryl ring, although this typically requires specific activating groups or reaction conditions.

Intramolecular Cyclization Reactions

The structure of this compound allows for intramolecular cyclization reactions, provided that a suitable reactive group is present elsewhere in the molecule or introduced onto the phenyl ring. The thiourea moiety can act as a dinucleophile, with both sulfur and nitrogen atoms capable of participating in ring-forming reactions.

For example, if a substituent bearing an electrophilic center is introduced at one of the ortho-positions of a related N-aryl thiourea, intramolecular nucleophilic attack by either the sulfur or a nitrogen atom of the thiourea group can lead to the formation of a new heterocyclic ring. Thiourea-catalyzed intramolecular reactions, such as Cope-type hydroaminations, have been demonstrated where the thiourea moiety activates a substrate through hydrogen bonding, facilitating a pericyclic reaction. nih.govcompchemhighlights.org While this is an example of catalysis, it highlights the ability of the N-H bonds to participate in reaction mechanisms.

A more direct cyclization involves the reaction of a functionalized thiourea with a bifunctional electrophile. For instance, thioureas bearing pendant hydroxyl groups have been shown to cyclize with bromoacyl bromides to yield iminothiazolidinones. researchgate.net Similarly, if this compound were modified to contain a reactive group, it could undergo analogous intramolecular ring closures to form various fused heterocyclic systems. The steric hindrance from the two bromine atoms at the ortho positions might influence the feasibility and stereoselectivity of such cyclizations. researchgate.net

Nucleophilic Addition Reactions

The thiourea functional group in this compound is characterized by a nucleophilic sulfur atom and two N-H groups capable of acting as hydrogen-bond donors.

The sulfur atom is the most nucleophilic center in the molecule. nih.gov It readily participates in nucleophilic addition reactions with a variety of electrophiles. As mentioned in the Hantzsch thiazole synthesis, the initial and rate-determining step is the nucleophilic displacement of a halide from an α-haloketone by the sulfur atom. nih.govnih.gov This S-alkylation forms an S-alkylated open-chain intermediate, which is crucial for the subsequent cyclization. nih.gov

The thiourea moiety can also engage in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. researchgate.net The sulfur atom adds to the β-carbon of the Michael acceptor.

| Electrophile | Reaction Type | Intermediate/Product | Mechanism Highlight |

| α-Haloketone | Nucleophilic Substitution | S-alkylated isothiouronium salt | The sulfur atom acts as the primary nucleophile, displacing the halide. nih.govnih.gov |

| α,β-Unsaturated Ketone | Michael Addition | Thioether adduct | Conjugate addition of the sulfur atom to the electron-deficient double bond. researchgate.net |

| Isothiocyanate | Nucleophilic Addition | Dithiocarbamate derivative | The nitrogen atom can act as a nucleophile, though less commonly than sulfur. |

In addition to the reactivity of the sulfur atom, the N-H protons of the thiourea group are acidic and can be removed by a base. More importantly, they are excellent hydrogen-bond donors. chim.it In many reactions, the thiourea acts as a bifunctional catalyst by activating an electrophile through double hydrogen bonding, thereby enhancing its reactivity toward a nucleophile. nih.gov This mode of activation is central to the field of organocatalysis, where chiral thioureas are used to control the stereochemistry of reactions. nih.govcompchemhighlights.org While this compound itself is achiral, its N-H groups can similarly participate in activating electrophilic partners in various addition reactions.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Thiourea (B124793) Derivatives with Tuned Properties

The rational design of new derivatives based on the 1-(2,6-Dibromophenyl)thiourea scaffold is a promising avenue for future research. By systematically modifying the structure, it is possible to fine-tune the compound's physicochemical and biological properties. Key strategies will likely involve:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to the dibromophenyl ring can modulate the electronic properties of the molecule, potentially enhancing its biological activity and selectivity.

Modification of the Thiourea Moiety: Altering the N-H protons of the thiourea group can influence hydrogen bonding capabilities, which is often crucial for interactions with biological targets. mdpi.com

Bioisosteric Replacement: Replacing the sulfur atom with oxygen (to form the corresponding urea) or selenium could lead to derivatives with different metabolic stabilities and biological activities. nih.gov

These rationally designed modifications aim to improve efficacy, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation therapeutic agents. biointerfaceresearch.com

Advanced Spectroscopic and Computational Tools for Comprehensive Characterization

A thorough understanding of the structural and electronic properties of this compound and its future derivatives is fundamental. Advanced spectroscopic and computational methods will be indispensable for this comprehensive characterization.

Spectroscopic Techniques: A combination of techniques such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy will continue to be essential for elucidating the precise molecular structure and bonding characteristics. mdpi.comsemanticscholar.orgresearchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the molecular geometry, electronic structure, and vibrational frequencies, complementing experimental data. semanticscholar.orgresearchgate.net Molecular docking studies can predict the binding modes of these compounds with potential biological targets, guiding the design of more potent derivatives. biointerfaceresearch.com

The following table outlines key characterization methods and their applications:

| Technique | Information Provided | Relevance |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing | Definitive structural elucidation |

| NMR Spectroscopy (¹H, ¹³C) | Information about the chemical environment of atoms | Structural confirmation in solution |

| FTIR Spectroscopy | Identification of functional groups and vibrational modes | Confirmation of molecular structure |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, and vibrational frequencies | Theoretical validation of experimental data |

| Molecular Docking | Prediction of binding interactions with biological targets | Guiding rational drug design |

Exploration of Novel Biological Targets and Therapeutic Applications

The thiourea scaffold is known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comresearchgate.net Future research on this compound should explore a diverse array of potential biological targets and therapeutic applications. The presence of bromine atoms may enhance lipophilicity, potentially improving cell membrane permeability and leading to novel mechanisms of action.

Potential therapeutic areas for investigation include:

Anticancer Agents: Many thiourea derivatives have shown promise as anticancer agents by targeting various enzymes and signaling pathways involved in cancer progression. biointerfaceresearch.com

Enzyme Inhibitors: The thiourea moiety can interact with the active sites of various enzymes, making these compounds potential inhibitors for therapeutic intervention in a range of diseases. dergipark.org.tr

Antimicrobial Agents: Given the known antimicrobial activity of thiourea derivatives, this compound and its analogues should be screened against a panel of pathogenic bacteria and fungi. researchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound and its future derivatives, developing QSAR models will be crucial for:

Identifying Key Structural Features: QSAR studies can pinpoint the specific molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that are critical for a particular biological activity. nih.govnih.gov

Predicting the Activity of Novel Compounds: Once a robust QSAR model is established, it can be used to predict the biological activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov

The development of predictive QSAR models will accelerate the drug discovery process by enabling a more focused and efficient approach to designing potent and selective therapeutic agents. sciencepublishinggroup.com

Integration of Experimental and Theoretical Approaches for Predictive Modeling

The most effective path forward in the study of this compound will involve a synergistic integration of experimental and theoretical methods. This integrated approach allows for a deeper understanding of the molecule's behavior and facilitates the development of predictive models.

This "in silico-in vitro-in vivo" pipeline can be envisioned as follows:

In Silico Design and Screening: Computational tools like molecular docking and QSAR will be used to design and virtually screen libraries of this compound derivatives. nih.govsemanticscholar.org

Chemical Synthesis and In Vitro Evaluation: The most promising candidates from the in silico screening will be synthesized and evaluated for their biological activity in various in vitro assays. researchgate.net

Iterative Optimization: The experimental data from in vitro studies will be used to refine and improve the computational models, leading to a new cycle of design, synthesis, and testing.

In Vivo Studies: Compounds that show significant promise in vitro will be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in animal models. bohrium.com

This integrated and iterative approach will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives, ultimately translating fundamental research into tangible clinical applications.

Q & A

Q. What role does this compound play in materials science applications?

- Methodology : As a ligand in coordination polymers, its thiourea moiety chelates metal ions (e.g., Cu, Ag). X-ray absorption spectroscopy (XAS) characterizes metal-ligand interactions, while Brunauer-Emmett-Teller (BET) analysis measures surface area in porous materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.